

# Spectroscopic Profile of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Amino-1-benzofuran-2-carboxylic acid

**Cat. No.:** B1323371

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This technical guide provides a detailed overview of the expected spectroscopic data for **5-Amino-1-benzofuran-2-carboxylic acid** (CAS No: 42933-44-8, Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>3</sub>, Molecular Weight: 177.16 g/mol). Due to the limited availability of published, raw spectroscopic data for this specific compound, this document focuses on predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **5-Amino-1-benzofuran-2-carboxylic acid**.

## Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Amino-1-benzofuran-2-carboxylic acid**. These predictions are derived from established principles of spectroscopy and data from similar molecular structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. <sup>1</sup>H NMR (Proton NMR)

The expected <sup>1</sup>H NMR spectrum in a solvent like DMSO-d<sub>6</sub> would likely exhibit the following signals:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.5 - 7.7	Doublet	1H	Aromatic proton (H-4)
~7.2 - 7.4	Singlet	1H	Furan proton (H-3)
~6.8 - 7.0	Doublet of doublets	1H	Aromatic proton (H-6)
~6.6 - 6.8	Doublet	1H	Aromatic proton (H-7)
~5.0 - 5.5	Singlet (broad)	2H	Amino protons (-NH <sub>2</sub> )

### 1.1.2. <sup>13</sup>C NMR (Carbon-13 NMR)

The predicted <sup>13</sup>C NMR spectrum in a solvent like DMSO-d<sub>6</sub> would show approximately nine distinct signals corresponding to the carbon atoms in the molecule:

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 - 170	Carboxylic acid carbon (-COOH)
~150 - 155	Aromatic carbon (C-7a)
~145 - 150	Furan carbon (C-2)
~140 - 145	Aromatic carbon (C-5)
~125 - 130	Aromatic carbon (C-3a)
~120 - 125	Aromatic carbon (C-6)
~110 - 115	Aromatic carbon (C-4)
~105 - 110	Furan carbon (C-3)
~100 - 105	Aromatic carbon (C-7)

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amino functional groups.[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amino group)
3300 - 2500	Very Broad	O-H stretching (carboxylic acid, hydrogen-bonded)
~1700 - 1680	Strong	C=O stretching (carboxylic acid)
~1620 - 1580	Medium	N-H bending (amino group) and C=C stretching (aromatic)
~1300 - 1200	Medium	C-O stretching (carboxylic acid)
~1250 - 1150	Medium	C-N stretching (aromatic amine)

## Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound.

m/z (Mass-to-Charge Ratio)	Interpretation
177	Molecular ion [M] <sup>+</sup> (for EI) or [M+H] <sup>+</sup> (for ESI+)
160	Loss of NH <sub>3</sub>
159	Loss of H <sub>2</sub> O
132	Loss of -COOH group
104	Further fragmentation

## Experimental Protocols

While specific experimental procedures for the acquisition of spectroscopic data for **5-Amino-1-benzofuran-2-carboxylic acid** are not readily available in the public domain, the following general protocols are recommended.

## NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury, operating at a proton frequency of 400 MHz or higher.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[\[3\]](#)
- <sup>1</sup>H NMR Acquisition:
  - Pulse sequence: Standard single-pulse experiment.
  - Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:

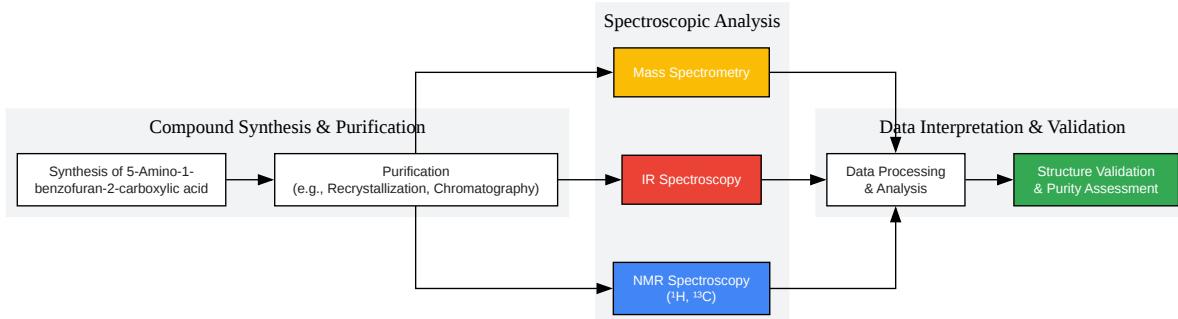
- Solid State: The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands (in  $\text{cm}^{-1}$ ) are determined and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., EI or ESI).
- Sample Preparation:
  - EI: The sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam.
  - ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) and infused into the ESI source.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide valuable information about the molecular structure.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **5-Amino-1-benzofuran-2-carboxylic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Amino-1-benzofuran-2-carboxylic acid**. Experimental verification is crucial, and the provided protocols offer a starting point for obtaining reliable analytical data. Researchers are encouraged to consult specialized spectroscopic databases and literature for further comparative analysis.

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